4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carbaldehyde
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Overview
Description
4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carbaldehyde is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carbaldehyde typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperazine ring. The final step involves the addition of the aldehyde group.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using sulfur trioxide or chlorosulfonic acid.
Formation of Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Addition of Aldehyde Group: The aldehyde group is introduced through formylation, often using reagents such as formic acid or formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds, enhancing binding affinity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-1-carbaldehyde: Similar structure but with a piperidine ring instead of piperazine.
4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine-1-carbaldehyde: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and an aldehyde group in the same molecule allows for diverse chemical modifications and interactions .
Properties
IUPAC Name |
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-4-16-11(3)12(10(2)13-16)20(18,19)15-7-5-14(9-17)6-8-15/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLOCAJWCYMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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